molecular formula C5H9NO5 B164654 L-Aspartic acid, 2-(hydroxymethyl)-(9CI) CAS No. 134234-61-0

L-Aspartic acid, 2-(hydroxymethyl)-(9CI)

Cat. No.: B164654
CAS No.: 134234-61-0
M. Wt: 163.13 g/mol
InChI Key: YGLOQRWELYMJBX-RXMQYKEDSA-N
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Description

L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of serine, an amino acid that plays a crucial role in many biological processes. The presence of both oxo and hydroxyethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) typically involves the reaction of D-serine with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure the stability of the intermediate compounds. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, 2-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of L-Aspartic acid, 2-(hydroxymethyl)-(9CI), such as oxo derivatives, hydroxyl derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

L-Aspartic acid, 2-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various biochemical products and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It also interacts with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-2-hydroxyethyl)-L-serine: The L-isomer of the compound, which has different biological activities.

    2-(2-Hydroxyethyl)-D-serine: A derivative lacking the oxo group.

    2-(2-Oxoethyl)-D-serine: A derivative lacking the hydroxy group.

Uniqueness

L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is unique due to the presence of both oxo and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

134234-61-0

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2R)-2-amino-2-(hydroxymethyl)butanedioic acid

InChI

InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

YGLOQRWELYMJBX-RXMQYKEDSA-N

SMILES

C(C(=O)O)C(CO)(C(=O)O)N

Isomeric SMILES

C(C(=O)O)[C@@](CO)(C(=O)O)N

Canonical SMILES

C(C(=O)O)C(CO)(C(=O)O)N

Synonyms

L-Aspartic acid, 2-(hydroxymethyl)- (9CI)

Origin of Product

United States

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